molecular formula C15H15N3S2 B2564754 4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438230-83-2

4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2564754
CAS No.: 438230-83-2
M. Wt: 301.43
InChI Key: OMXSUDDFMNVPGI-UHFFFAOYSA-N
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Description

4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-4-phenylthiophene-3-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiol group, leading to the formation of thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory properties could be related to the modulation of signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-(5-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The phenyl group attached to the thiophene ring also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-ethyl-3-(5-methyl-4-phenylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2/c1-3-18-14(16-17-15(18)19)12-9-20-10(2)13(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXSUDDFMNVPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CSC(=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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